Class-Level CaPkc1 Inhibition Benchmark: The (-)-Cercosporamide Baseline
No direct, quantitative CaPkc1 inhibition data was found for 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione in publicly available literature or databases. The benzofuro[3,2-d]pyrimidine class is explored as a synthetic surrogate for the natural product (-)-cercosporamide, which inhibits CaPkc1 with an IC50 of 44 nM [1]. The target compound is among several N1,N3-disubstituted analogs synthesized for CaPkc1 evaluation; however, its specific IC50 value has not been disclosed [2]. The optimal inhibitor concentration for the three benzofuro[3,2-d]pyrimidine derivatives tested in the VNU study was reported as 100 µM, but individual compound data were not provided [2].
| Evidence Dimension | CaPkc1 inhibitory potency |
|---|---|
| Target Compound Data | Not available from public sources |
| Comparator Or Baseline | (-)-Cercosporamide: IC50 = 44 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Candida albicans Pkc1 enzymatic assay (comparator reference) |
Why This Matters
The 44 nM benchmark defines the potency threshold required for meaningful CaPkc1 inhibition; a procurement decision based on this scaffold requires confirmation that the specific N1/N3 substitution pattern does not abolish activity.
- [1] Dao VH, Ourliac-Garnier I, Marchand P, et al. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorg Med Chem Lett. 2018;28(13):2250-2255. doi:10.1016/j.bmcl.2018.05.044 View Source
- [2] Tran TVA, Ha TH, Pham QT, et al. Evaluation of Protein Kinase C Inhibition of some Benzofuro[3,2-d]pyrimidine Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences. 2023;39(1). doi:10.25073/2588-1132/vnumps.4493 View Source
